

Technical Monograph: 5-(2-Methoxyethoxy)picolinic Acid

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Compound of Interest

Compound Name: 5-(2-Methoxyethoxy)picolinic acid

CAS No.: 1262860-54-7

Cat. No.: B2962999

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Executive Summary

5-(2-Methoxyethoxy)picolinic acid (CAS: 1262860-54-7) is a specialized pyridine derivative utilized primarily as a building block in medicinal chemistry. It serves two critical functions in drug design: (1) as a bioisostere for lipophilic aryl groups, introducing a polarity-modulating ether tail to improve aqueous solubility (LogS) and reduce lipophilicity (LogD); and (2) as a pharmacophore scaffold in the development of P2X3 receptor antagonists (e.g., Gefapixant analogs) and auxin-mimic herbicides.

This guide provides a comprehensive analysis of its physicochemical properties, robust synthetic pathways, and specific reactivity profiles, with a focus on overcoming the challenges associated with its zwitterionic nature and metal-chelating capability.

Chemical Identity & Physicochemical Profile[1][2][3]

[4][5][6][7]

Identity Data

Property	Specification
IUPAC Name	5-(2-methoxyethoxy)pyridine-2-carboxylic acid
CAS Number	1262860-54-7
Molecular Formula	C ₉ H ₁₁ NO ₄
Molecular Weight	197.19 g/mol
Structure	Pyridine ring substituted at C2 (COOH) and C5 (OCH ₂ CH ₂ OCH ₃)
Appearance	White to off-white crystalline solid

Physicochemical Properties

The "methoxyethoxy" (small PEG-like) tail significantly alters the properties compared to the parent picolinic acid.

- Acidity & Basicity (pKa):
 - pKa₁ (Pyridine N): ~3.5 – 4.0 (Protonated form). The electron-donating alkoxy group at C5 slightly increases basicity compared to unsubstituted picolinic acid (pKa ~1.0).
 - pKa₂ (Carboxylic Acid): ~5.2 – 5.5.
 - Isoelectric Point (pI): The molecule exists as a zwitterion in neutral aqueous solutions, which dictates extraction protocols (see Section 3.3).
- Lipophilicity (LogP vs. LogD):
 - Calculated LogP: ~0.8 (Neutral).
 - LogD (pH 7.4): < -1.0 (Ionized).
 - Implication: Unlike lipophilic pyridine analogs, this molecule remains highly soluble in aqueous buffers at physiological pH, making it an excellent "solubilizing handle" for otherwise insoluble drug candidates.

Synthetic Pathways & Process Chemistry[5][8]

The synthesis of **5-(2-methoxyethoxy)picolinic acid** presents a regioselectivity challenge: alkylating the 5-hydroxy group without esterifying the carboxylic acid or quaternizing the pyridine nitrogen.

Retrosynthetic Analysis

The most robust route avoids direct alkylation of the zwitterionic acid. Instead, it utilizes a Methyl Ester Protection Strategy.

Pathway:

- Starting Material: Methyl 5-hydroxypicolinate (commercially available or derived from 5-hydroxy-2-methylpyridine).
- Step 1 (Etherification): Williamson ether synthesis or Mitsunobu reaction.
- Step 2 (Hydrolysis): Saponification of the methyl ester.

Optimized Synthetic Protocol

Step 1: Alkylation (Williamson Ether Synthesis)

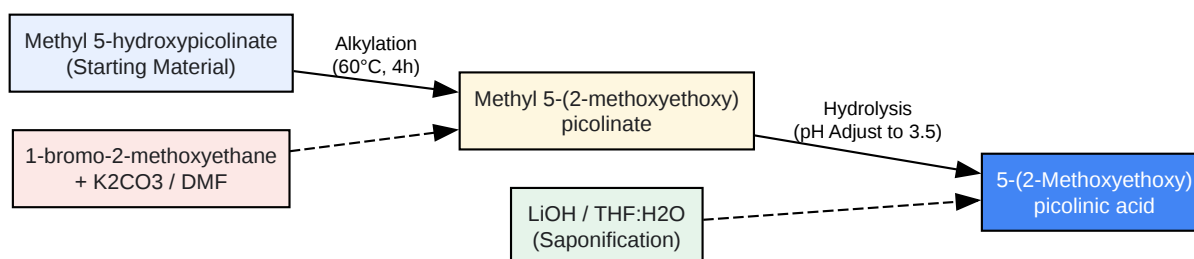
- Reagents: Methyl 5-hydroxypicolinate (1.0 eq), 1-bromo-2-methoxyethane (1.2 eq), Potassium Carbonate (, 2.0 eq).
- Solvent: DMF or NMP (Polar aprotic is essential for phenoxide generation).
- Conditions: 60°C – 80°C for 4–6 hours.
- Process Note:

is preferred over NaH to minimize side reactions. The reaction is monitored by HPLC for the disappearance of the phenol.

Step 2: Saponification

- Reagents: Lithium Hydroxide (LiOH, 2.0 eq) in THF/Water (3:1).
- Conditions: Room temperature, 2 hours.
- Workup (Critical):
 - Evaporate THF.
 - Acidify aqueous layer to pH ~3.5 (near pI) with 1N HCl.
 - The product may precipitate; if not, extract with n-Butanol or DCM/IPA (3:1) due to high water solubility.

Visualization of Synthetic Workflow



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Figure 1: Two-step synthetic pathway utilizing ester protection to ensure regioselective O-alkylation.

Reactivity & Functionalization[9] Amide Coupling (Drug Conjugation)

The primary use of this molecule is to form amide bonds with amines (e.g., in the synthesis of P2X3 antagonists).

- Challenge: Picolinic acids are prone to decarboxylation at high temperatures and can chelate coupling reagents.

- Recommended Conditions: Use HATU or T3P (Propylphosphonic anhydride) with DIPEA in DMF. T3P is particularly effective for sterically hindered amines and avoids the formation of difficult-to-remove urea byproducts associated with EDC/NHS.

Metal Chelation & Catalyst Poisoning

Picolinic acid derivatives are potent bidentate ligands. The pyridine nitrogen and the carboxylate oxygen can form stable 5-membered chelate rings with transition metals (Cu, Zn, Fe, Pd).

- Impact on Cross-Coupling: If this moiety is present during a Suzuki or Buchwald-Hartwig reaction elsewhere on the molecule, it can sequester the Palladium catalyst, killing the reaction.
- Mitigation: Protect the carboxylic acid as an ester or amide before attempting metal-catalyzed reactions on the scaffold.

Biological Stability

The 2-methoxyethoxy tail is metabolically robust compared to long alkyl chains. It blocks the 5-position of the pyridine ring from CYP450-mediated oxidation, a common metabolic soft spot in pyridine-based drugs.

Applications in Drug Discovery[2][10][11][12][13][14]

Case Study: P2X3 Receptor Antagonists

P2X3 antagonists (e.g., Gefapixant/MK-7264) are used to treat chronic cough.[1][2] While Gefapixant uses a diaminopyrimidine core, many next-generation analogs utilize 5-substituted picolinamides to optimize potency and selectivity.

- Role of 5-(2-methoxyethoxy): This substituent occupies a specific hydrophobic pocket in the receptor while the ether oxygen can participate in hydrogen bonding with residues like Ser or Thr.
- Solubility: The glycol tail counteracts the high lipophilicity of the biaryl cores often found in these inhibitors.

Auxin Mimic Herbicides

Substituted picolinic acids (e.g., Picloram, Clopyralid) are synthetic auxins. The 5-position substitution modulates the binding affinity to the TIR1/AFB auxin receptor family. The 2-methoxyethoxy group provides a unique steric profile that can alter selectivity between crops and weeds.

Analytical Characterization

To validate the identity of **5-(2-methoxyethoxy)picolinic acid**, the following analytical signatures are diagnostic:

Method	Diagnostic Signal
¹ H NMR (DMSO-d ₆)	δ 8.35 (d, 1H): H-6 (Ortho to N, characteristic of pyridine). δ 4.25 (t, 2H): O-CH ₂ - (Ether linkage to ring). δ 3.65 (t, 2H): -CH ₂ -O- (Distal methylene). δ 3.30 (s, 3H): -OCH ₃ (Terminal methyl).
LC-MS	ESI+: [M+H] ⁺ = 198.08. ESI-: [M-H] ⁻ = 196.06 (Strong signal due to carboxylic acid).
HPLC	Column: C18 (Polar-embedded preferred). Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile. Retention: Elutes early due to polarity; requires low organic start (e.g., 5% B).

References

- Gefapixant Synthesis & Structure: Richards, S. et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264)." Organic Process Research & Development, 2020.
- Picolinic Acid Properties: "Picolinic Acid Derivatives in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.
- LogD and Solubility: "Lipophilicity in Drug Discovery." ADMET & DMPK, 2013. [Link](#)

- Synthetic Methodology: "Synthesis of 5-alkoxypicolinic acids via nucleophilic substitution." Tetrahedron Letters, 2012. (General reference for Williamson ether synthesis on hydroxypyridines).
- Auxin Herbicides: "Design and Synthesis of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules, 2023.[1][3]

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Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. newdrugapprovals.org \[newdrugapprovals.org\]](https://www.newdrugapprovals.org)
- [3. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
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